3,4-bis(2-furoylamino)benzoic acid
Description
3,4-Bis(2-furoylamino)benzoic acid is a benzoic acid derivative featuring two 2-furoylamino substituents at the 3- and 4-positions of the benzene ring. For example, benzoic acid derivatives are widely studied for their roles in hydrogen-bonded networks and as intermediates in pharmaceutical synthesis .
Properties
IUPAC Name |
3,4-bis(furan-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(13-3-1-7-24-13)18-11-6-5-10(17(22)23)9-12(11)19-16(21)14-4-2-8-25-14/h1-9H,(H,18,20)(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDGTUOCHROOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)C(=O)O)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726990 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
- Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid): Unlike 3,4-bis(2-furoylamino)benzoic acid, caffeic acid contains catechol (3,4-dihydroxy) and acrylic acid groups. This structural difference leads to distinct reactivity: caffeic acid is a potent antioxidant due to its phenolic hydroxyls, whereas the furoylamino groups in the target compound may enhance its capacity for intermolecular hydrogen bonding, similar to the amide-linked systems observed in cyclobutene-dione co-crystals .
- 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (Compound 4i): This triazine-containing analog shares a benzoic acid core but incorporates a triazine ring and methoxy/formyl substituents. For instance, Compound 4i exhibits a melting point of 217.5–220°C, suggesting higher thermal stability than typical benzoic acid derivatives .
Physicochemical Properties
*Inferred from structural analogs.
Hydrogen-Bonding Networks
The target compound’s amide and carboxylic acid groups enable robust hydrogen bonding, similar to the N–H⋯O and O–H⋯N interactions observed in benzoic acid co-crystals . However, the furan oxygen atoms may introduce weaker C–H⋯O interactions, contrasting with the stronger phenolic O–H bonds in caffeic acid.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
